molecular formula C13H11F2N B1399102 [3-(3,4-Difluorophenyl)phenyl]methanamine CAS No. 1184009-21-9

[3-(3,4-Difluorophenyl)phenyl]methanamine

Cat. No.: B1399102
CAS No.: 1184009-21-9
M. Wt: 219.23 g/mol
InChI Key: XWTZNVSXTNPYOU-UHFFFAOYSA-N
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Description

Overview of [3-(3,4-Difluorophenyl)phenyl]methanamine

This compound, systematically known as (3,4-difluorophenyl)-phenylmethanamine, constitutes a fluorinated aromatic amine with the molecular formula C₁₃H₁₁F₂N and a molecular weight of 219.23 grams per mole. The compound exhibits a distinctive molecular architecture characterized by a central methanamine carbon bearing both a phenyl ring and a 3,4-difluorophenyl substituent, creating a chiral center that influences its stereochemical properties and biological activity. The presence of two fluorine atoms in the 3,4-positions of one aromatic ring significantly modifies the compound's electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

The structural designation encompasses several synonymous identities, including the Chemical Abstracts Service number 939757-54-7 and alternative nomenclature such as (3,4-Difluorophenyl)(phenyl)methanamine. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, while the Simplified Molecular Input Line Entry System representation provides computational accessibility for database searches and molecular modeling applications. The compound's three-dimensional structure exhibits conformational flexibility around the central carbon-nitrogen bond, influencing its interaction profiles with biological targets and synthetic reagents.

Physical and chemical properties of this compound reflect the combined influence of its aromatic systems and amine functionality. The difluorophenyl moiety contributes electron-withdrawing characteristics that modulate the basicity of the amine group, while the phenyl ring provides additional π-π stacking opportunities and hydrophobic interactions. These structural features collectively determine the compound's solubility profile, stability under various reaction conditions, and potential for further chemical modifications.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of fluorine incorporation into organic molecules, a field that gained significant momentum during the mid-twentieth century as researchers recognized fluorine's unique ability to modulate molecular properties without substantially altering structural geometry. The systematic exploration of fluorinated aromatic amines intensified with the recognition that fluorine substitution could enhance drug-like properties, including metabolic stability, membrane permeability, and target selectivity.

Early synthetic approaches to difluorophenyl-containing compounds relied heavily on traditional fluorination methodologies, including direct fluorination of aromatic precursors and nucleophilic aromatic substitution reactions. The evolution of synthetic methodology toward more selective and efficient fluorination strategies paralleled the growing understanding of fluorine's impact on molecular behavior. Patent literature from the early 2000s documents increasing interest in fluorinated amine derivatives for pharmaceutical applications, reflecting the pharmaceutical industry's recognition of fluorine as a privileged element in drug design.

The specific synthesis and characterization of this compound likely occurred within the context of systematic structure-activity relationship studies examining the effects of fluorine substitution patterns on biological activity. Research groups investigating adenosine receptor modulators contributed significantly to the compound's characterization, as evidenced by detailed synthetic procedures and biological evaluation data published in peer-reviewed literature. These investigations established fundamental synthetic protocols and provided initial insights into the compound's pharmacological potential.

Contemporary understanding of the compound's properties builds upon decades of fluorine chemistry research, incorporating advances in synthetic methodology, analytical characterization techniques, and computational modeling approaches. The compound's documented appearance in chemical databases and commercial supplier catalogs reflects its established synthetic accessibility and recognized utility as both a research tool and potential pharmaceutical intermediate.

Relevance in Modern Chemical Research

Contemporary chemical research has positioned this compound as a valuable building block in diverse synthetic applications, particularly within medicinal chemistry programs targeting central nervous system disorders and inflammatory conditions. The compound's dual aromatic system provides a versatile scaffold for further structural elaboration, while the difluorophenyl moiety offers opportunities for exploring structure-activity relationships across various therapeutic targets.

Recent investigations have demonstrated the compound's utility in mechanochemical synthesis approaches, representing a significant advancement in sustainable synthetic methodology. Research published in peer-reviewed literature describes the successful preparation of fluorinated imines using solvent-free mechanochemical conditions, highlighting the compound's compatibility with environmentally conscious synthetic protocols. These studies reveal that this compound and related structures can undergo efficient transformations under mechanical force, providing access to diverse chemical libraries for biological evaluation.

The compound's documented role in adenosine receptor research exemplifies its significance in contemporary neuropharmacology investigations. Detailed structure-guided design studies have identified this compound derivatives as selective modulators of A₃ adenosine receptors, with particular attention to compounds exhibiting minimal cross-reactivity with A₁ and A₂A receptor subtypes. These findings contribute to ongoing efforts to develop selective adenosine receptor modulators for treating inflammatory diseases, cancer, and neurological disorders.

Research Application Target/Mechanism Reported Activity Reference
Adenosine Receptor Modulation A₃ Adenosine Receptor Selective binding with minimal A₁/A₂A inhibition
Mechanochemical Synthesis Imine Formation Efficient solvent-free transformations
Pharmaceutical Intermediates Various CNS Targets Building block for drug discovery
Synthetic Methodology Fluorinated Scaffolds Versatile synthetic intermediate

The compound's integration into computational drug design workflows represents another dimension of its contemporary relevance. Molecular modeling studies utilize the compound's well-characterized structure as a reference point for predicting the properties of related analogs, facilitating virtual screening campaigns and rational drug design initiatives. The availability of high-quality structural data, including crystallographic information and computational conformations, supports these theoretical investigations.

Scope and Objectives of the Review

This comprehensive examination of this compound aims to provide a thorough analysis of the compound's fundamental properties, synthetic accessibility, and research applications while establishing a foundation for understanding its role in contemporary chemical science. The review encompasses detailed structural characterization, synthetic methodology evaluation, and assessment of the compound's utility across diverse research domains, with particular emphasis on its contributions to medicinal chemistry and pharmaceutical development.

Primary objectives include the systematic compilation of physicochemical data from authoritative sources, enabling researchers to access consolidated information regarding the compound's properties and behavior under various experimental conditions. The analysis incorporates data from peer-reviewed literature, patent documents, and commercial chemical databases to ensure comprehensive coverage of available information. Particular attention focuses on quantitative structure-property relationships that inform rational design strategies for related compounds.

The review addresses synthetic methodology considerations, examining established preparation routes and evaluating their efficiency, scalability, and environmental impact. Analysis of synthetic protocols documented in peer-reviewed literature provides insights into optimal reaction conditions, yield expectations, and potential limitations of current methodologies. This information serves as a practical guide for researchers planning synthetic campaigns involving this compound or related structures.

Review Section Primary Focus Information Sources Expected Outcomes
Structural Analysis Molecular geometry and properties Crystallographic data, computational models Comprehensive property database
Synthetic Methods Preparation routes and optimization Peer-reviewed literature, patents Practical synthesis guidelines
Research Applications Biological activity and utility Medicinal chemistry publications Application potential assessment
Future Directions Emerging opportunities Recent literature trends Research priority identification

Assessment of the compound's research applications examines documented biological activities, synthetic utility, and potential for further development. The analysis incorporates findings from adenosine receptor studies, mechanochemical synthesis investigations, and pharmaceutical patent literature to provide a comprehensive understanding of the compound's current and potential future applications. Special consideration addresses the compound's role as a building block for accessing diverse chemical libraries and its potential contributions to drug discovery programs.

Properties

IUPAC Name

[3-(3,4-difluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZNVSXTNPYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process

Step Reaction Type Description Yield (%)
1 Friedel-Crafts Alkylation Alkylation of aromatic nitriles with substituted benzene derivatives using Lewis acid catalysts (e.g., anhydrous AlCl3) to form diarylpropionitriles 95–98
2 Catalytic Hydrogenation Hydrogenation of the nitrile group to the corresponding primary amine using transition metal catalysts (Ni or Pd types) under H2 pressure (2–5 MPa) and elevated temperature (80–120 °C) 91–95
3 Purification Solvent removal and vacuum distillation to isolate the amine as a colorless transparent liquid

Catalysts used : Nickel-based (Raney Ni, Ni/SiO2) or palladium-based catalysts (Pd/C, Pd/CaCO3) are effective for nitrile hydrogenation in the presence of ammonia gas to suppress secondary reactions.

Key advantages : This method avoids hazardous reagents like thionyl chloride and expensive reducing agents such as borohydrides, reduces solvent consumption, simplifies operations, and enhances yield by approximately 10–15% compared to older methods.

Reductive Amination of Aromatic Aldehydes or Ketones

Reductive amination is a common route to synthesize arylmethanamines:

  • Starting materials : Aromatic aldehydes or ketones (e.g., 3-(3,4-difluorophenyl)benzaldehyde) and ammonia or primary amines.
  • Catalysts : Transition metal catalysts such as iridium complexes or palladium catalysts facilitate hydrogenation in the presence of amines.
  • Procedure : The carbonyl compound reacts with an amine to form an imine intermediate, which is subsequently reduced to the amine.

This method can be adapted for the preparation of [3-(3,4-Difluorophenyl)phenyl]methanamine by using the corresponding difluorophenyl-substituted aldehyde and ammonia or methylamine as the amine source.

Cross-Coupling and One-Pot Synthesis via Imine Intermediates

Recent advances in palladium-catalyzed cross-coupling reactions enable the synthesis of diarylmethanamines by:

  • Formation of imines : Condensation of benzophenone imine or related imines with amines.
  • Deprotonation and benzylation : Using strong bases such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) under inert atmosphere.
  • Catalyst : Palladium precatalysts (e.g., Buchwald’s 3rd generation precatalyst) facilitate arylation.
  • Purification : Flash chromatography on silica gel yields high-purity amines.

Yields in such procedures typically range from 80% to 94%, with high selectivity and operational simplicity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Friedel-Crafts Alkylation + Catalytic Hydrogenation Cinnamonitrile, benzene, AlCl3, Ni or Pd catalyst Reflux (alkylation), 2–5 MPa H2, 80–120 °C (hydrogenation) 91–98 High yield, avoids hazardous reagents Requires handling of Lewis acids
Reductive Amination Aromatic aldehyde, ammonia/amine, Ir or Pd catalyst Mild heating, H2 atmosphere 80–90 One-step amine formation Catalyst cost, substrate sensitivity
Palladium-Catalyzed Cross-Coupling (One-Pot) Benzophenone imine, NaN(SiMe3)2, Pd precatalyst Room temperature to mild heat, inert atmosphere 82–94 High selectivity, mild conditions Requires inert atmosphere, expensive catalyst

Research Findings and Notes

  • The Friedel-Crafts alkylation followed by catalytic hydrogenation method is scalable and industrially feasible, with reported yields up to 98% for nitrile intermediates and 95% for the amine product.
  • Transition metal catalysts such as Raney nickel and palladium on carbon show excellent activity and selectivity for nitrile hydrogenation, with ammonia atmosphere suppressing side reactions.
  • Recent synthetic methodologies employing palladium-catalyzed cross-coupling with imine intermediates allow for modular synthesis of substituted diarylmethanamines, including those with fluorinated aromatic rings, with yields exceeding 90%.
  • Reductive amination using iridium catalysts provides an efficient route for tertiary amine formation and can be adapted for secondary amines like this compound with appropriate amine sources.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3,4-Difluorophenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Antiviral Properties
Research indicates that [3-(3,4-Difluorophenyl)phenyl]methanamine exhibits notable antiviral activity, particularly against the human immunodeficiency virus (HIV) and other viral pathogens. The difluorinated structure enhances its binding affinity to viral targets, potentially increasing its efficacy in therapeutic applications. Studies have demonstrated that modifications to this compound can lead to derivatives with improved biological activity, making it a candidate for further exploration in drug development.

Mechanism of Action
The compound's interaction with biological macromolecules such as proteins and nucleic acids has been studied using various biochemical techniques. Understanding these interactions is crucial for optimizing its pharmacodynamics and therapeutic potential. The difluorinated moiety is believed to contribute significantly to the compound's stability and activity, influencing its metabolic pathways and interactions within biological systems.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this base structure have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Notes
Derivative AS. aureus12.5Effective against MRSA
Derivative BE. coli25Moderate activity
Derivative CB. subtilis6.25High potency

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, each offering different yields and purities based on reaction conditions. The ability to modify the compound's structure allows researchers to explore various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

Synthesis Methods Overview:

  • Method A: Utilizes standard amination techniques.
  • Method B: Involves fluorination steps to incorporate the difluorinated moiety.
  • Method C: Employs coupling reactions with other aromatic compounds.

Case Studies

Case Study 1: Antiviral Activity Against HIV
A study investigated the effects of this compound on HIV replication in vitro. Results showed a significant reduction in viral load compared to controls, suggesting that this compound could serve as a lead for developing new antiviral therapies.

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against ESKAPE pathogens. Several compounds demonstrated potent activity against resistant strains with MIC values as low as 6.25 µg/mL, indicating their potential for clinical application in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The exact mechanism of action of [3-(3,4-Difluorophenyl)phenyl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and similarities with related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[3-(3,4-Difluorophenyl)phenyl]methanamine Biphenyl core, 3,4-difluoro, -CH2NH2 C13H11F2N 219.23 Potential CNS targeting (inferred)
3,4-Difluorobenzylamine Single phenyl, 3,4-difluoro, -CH2NH2 C7H7F2N 143.14 Simpler structure; precursor in drug synthesis
[3-(4-Methylphenyl)phenyl]methanamine HCl Biphenyl core, 4-methyl, -CH2NH2 (HCl salt) C14H16ClN 233.74 Enhanced lipophilicity due to methyl group
(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine HCl Oxadiazole ring, 3,4-difluoro, -CH2NH2 (HCl salt) C9H8ClF2N3O 247.63 Rigid heterocycle improves target selectivity
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine Dichloro, difluoromethoxy, -CH2NH2 C8H7Cl2F2NO 254.05 Increased halogenation enhances receptor binding

Key Observations :

  • Electronic Effects : The 3,4-difluorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge interactions in receptor binding pockets. This contrasts with analogs like [3-(4-Methylphenyl)phenyl]methanamine, where the methyl group is electron-donating .

Physicochemical Properties

  • Lipophilicity : Fluorine atoms and aromatic rings increase logP values, enhancing blood-brain barrier penetration. For example, 3,4-difluorobenzylamine (logP ~1.8) is less lipophilic than the target compound (estimated logP ~3.2) due to its smaller structure .
  • Solubility : The hydrochloride salt forms (e.g., ) improve aqueous solubility, critical for in vivo applications .

Biological Activity

[3-(3,4-Difluorophenyl)phenyl]methanamine, also known by its chemical structure and CAS number 1184009-21-9, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a methanamine group attached to a biphenyl structure with difluorophenyl substituents. The presence of fluorine atoms on the aromatic rings enhances its pharmacological properties by increasing lipophilicity and potentially improving receptor binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, similar to other phenyl-substituted compounds .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal:

  • Cell Proliferation Inhibition : It can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
  • Comparative Efficacy : Some derivatives have shown comparable activity to established anticancer agents, suggesting potential for further development in cancer therapeutics .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems:

  • Receptor Binding : It is thought to modulate neurotransmitter release and activity by binding to specific receptors in the central nervous system, which could lead to analgesic effects .
  • Potential Applications : This interaction opens avenues for its use in managing pain and inflammation .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Protein Binding : The difluorophenyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Disruption of Biochemical Pathways : By interfering with specific signaling pathways, the compound may exert its antimicrobial and anticancer effects .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerDifluorophenyl enhances solubility and reactivity
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acidAntimicrobialSulfonic acid group increases solubility
4-Fluoroaniline derivativesAntimicrobialVarying electronegativity affects biological activity

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study conducted by Selvam et al. evaluated the antimicrobial efficacy against multiple strains, reporting promising results at concentrations as low as 10 µg/mL, comparable to standard antibiotics .
  • Anticancer Activity Assessment : In vitro assessments showed that derivatives could inhibit cancer cell proliferation effectively, suggesting potential as new anticancer agents .

Q & A

Q. What are the optimal synthetic routes for [3-(3,4-Difluorophenyl)phenyl]methanamine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via reductive amination or coupling reactions. For example, a similar difluorophenyl-containing compound was synthesized using a Buchwald-Hartwig coupling between a brominated aryl precursor and a methanamine derivative, followed by reduction . Key factors affecting yield include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency.
  • Temperature : Reactions performed at 80–100°C minimize side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the amine product with >90% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity and substitution patterns. For example, the ¹⁹F NMR of similar difluorophenyl compounds shows distinct doublets at δ -138 to -142 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~235.1 for [M+H]⁺).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% for research-grade material) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Density Functional Theory (DFT) calculations and molecular docking can predict binding affinities. For instance, analogs with difluorophenyl groups show enhanced binding to CNS targets due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Key steps:

Geometry optimization : Use software like Gaussian09 to minimize energy.

Docking studies : AutoDock Vina evaluates interactions with targets (e.g., serotonin receptors).

SAR analysis : Compare with non-fluorinated analogs to quantify fluorine’s impact on potency .

Q. How can researchers address discrepancies in solubility data for this compound?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization. Mitigation strategies:

  • Dynamic Light Scattering (DLS) : Detect aggregates in solution.
  • pH-solubility profiling : Adjust pH to 6–8 (amine protonation enhances aqueous solubility).
  • Co-solvents : Use 10–20% PEG-400 to improve dissolution without destabilizing the compound .

Q. What strategies optimize the compound’s stability under long-term storage?

  • Lyophilization : Freeze-drying in mannitol or trehalose matrices prevents hydrolysis.
  • Oxygen-free environments : Store under argon with oxygen scavengers (e.g., Ageless®) to inhibit oxidation.
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm; validate with forced degradation studies (heat, light, pH extremes) .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across different assay platforms?

Discrepancies may stem from assay sensitivity or off-target effects. Recommendations:

  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation).
  • Positive controls : Include reference compounds (e.g., fluoxetine for serotonin uptake assays) to calibrate results.
  • Statistical rigor : Use ANOVA with post-hoc tests (p<0.01) to confirm significance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

[3-(3,4-Difluorophenyl)phenyl]methanamine
[3-(3,4-Difluorophenyl)phenyl]methanamine

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